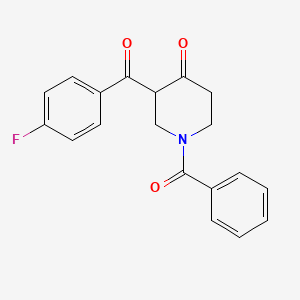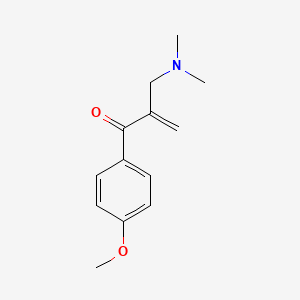![molecular formula C8H10FN B14407111 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile CAS No. 84553-38-8](/img/structure/B14407111.png)
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobicyclo[221]heptane-1-carbonitrile is a fluorinated organic compound characterized by a bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile typically involves a multi-step process starting from readily available precursors. One common method involves the fluorination of bicyclo[2.2.1]heptane derivatives followed by the introduction of a nitrile group. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Sodium azide (NaN3) or thiolates can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include fluorinated ketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and result in desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
- 4-Fluorobicyclo[2.2.1]heptane-1-methanol
- 4-Fluorobicyclo[2.2.1]heptane-1-amine
Uniqueness
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances metabolic stability and lipophilicity, while the nitrile group provides a versatile functional handle for further chemical modifications.
Propriétés
Numéro CAS |
84553-38-8 |
|---|---|
Formule moléculaire |
C8H10FN |
Poids moléculaire |
139.17 g/mol |
Nom IUPAC |
4-fluorobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-7(5-8,6-10)2-4-8/h1-5H2 |
Clé InChI |
DWBRJQJCRGPDDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



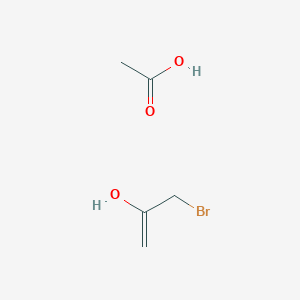
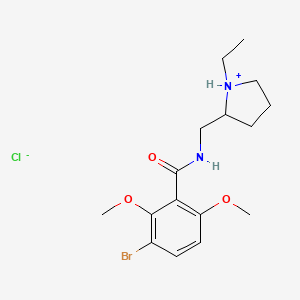
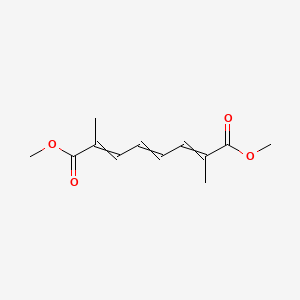
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
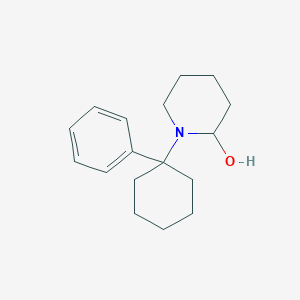
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
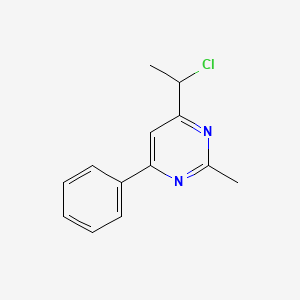
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
